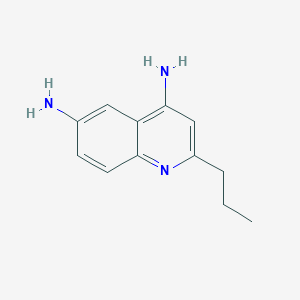

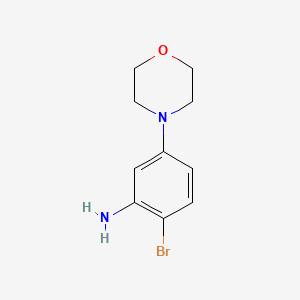

2-Bromo-5-(morpholin-4-yl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

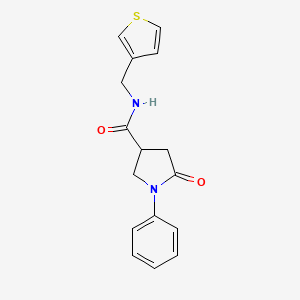

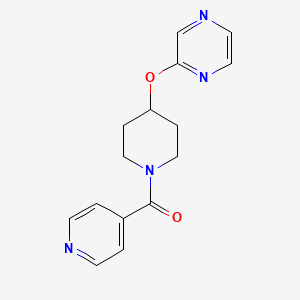

“2-Bromo-5-(morpholin-4-yl)aniline” is a chemical compound with the CAS Number: 1175948-78-3 . It has a molecular weight of 257.13 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of morpholines, which includes “2-Bromo-5-(morpholin-4-yl)aniline”, has been a subject of research. Amino alcohols and their derivatives are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-5-(4-morpholinyl)aniline . The InChI code for this compound is 1S/C10H13BrN2O/c11-9-2-1-8(7-10(9)12)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 .Chemical Reactions Analysis

The synthesis of morpholines often involves reactions with 1,2-amino alcohols and related compounds . Recent advances in the synthesis of morpholines have focused on stereoselective syntheses and the use of transition metal catalysis .Physical And Chemical Properties Analysis

“2-Bromo-5-(morpholin-4-yl)aniline” is a powder that is stored at room temperature . It has a molecular weight of 257.13 .Applications De Recherche Scientifique

Synthesis of α-bromoacrylic acid esters

2-Bromo-5-(morpholin-4-yl)aniline can be used in the synthesis of α-bromoacrylic acid esters. This is achieved through a convenient one-pot synthesis process . The α-bromoacrylic acid esters are then converted into α-bromo-substituted β-amino acid esters via Michael addition with secondary cyclic amines .

Production of α-substituted propionates

Esters of α-halo β-amino acids, which can be synthesized using 2-Bromo-5-(morpholin-4-yl)aniline, are multifunctional compounds that are convenient for further functionalization and production of α-substituted propionates .

3. Synthesis of azido, amino, acetylthio, arylthio derivatives The halogen atom in the α-halo β-amino acid esters synthesized using 2-Bromo-5-(morpholin-4-yl)aniline can be replaced with nucleophilic agents to obtain azido, amino, acetylthio, arylthio, and other derivatives .

Nucleophilic aromatic substitution

2-Bromo-5-(morpholin-4-yl)aniline can be used in nucleophilic aromatic substitution reactions. For example, the bromine in 4-bromo-5-nitrophthalodinitrile can be substituted with the morpholine residue .

5. Synthesis of α-halo β-alkylamino acids esters The synthesis of α-halo β-alkylamino acids esters can be carried out using 2-Bromo-5-(morpholin-4-yl)aniline. This is achieved through the reaction of α-halo acrylates with primary or secondary amines .

Synthesis of N-aryl derivatives

While the synthesis of N-aryl derivatives is primarily achieved through other methods, the use of 2-Bromo-5-(morpholin-4-yl)aniline in the synthesis of α-halo β-alkylamino acids esters provides an effective access to these compounds .

Safety and Hazards

Propriétés

IUPAC Name |

2-bromo-5-morpholin-4-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c11-9-2-1-8(7-10(9)12)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXVNNLLJUTEPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(morpholin-4-yl)aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2399768.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2399769.png)

![3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2399775.png)